N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound featuring a quinoline core, a sulfamoyl group, and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.
Introduction of the Isopentyl Group: The isopentyl group is introduced through alkylation reactions, often using isopentyl bromide and a suitable base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group is added by reacting the quinoline derivative with sulfamoyl chloride in the presence of a base like triethylamine.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst.
Formation of the Isobutyramide Moiety: The final step involves the amidation reaction, where the phenylsulfamoylquinoline derivative is reacted with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives with alcohol or amine functionalities.
Substitution: Substituted sulfamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its quinoline core is known for various biological activities, including antimicrobial and anticancer properties. The sulfamoyl group may enhance its solubility and bioavailability.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication in cancer cells. The sulfamoyl group may enhance binding affinity to certain proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
Uniqueness
Compared to similar compounds, N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide features an isobutyramide moiety, which may confer unique steric and electronic properties. This could result in different biological activities or improved pharmacokinetic properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methyl-N-[4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-16(2)13-14-27-22-11-8-20(15-18(22)5-12-23(27)28)26-32(30,31)21-9-6-19(7-10-21)25-24(29)17(3)4/h6-11,15-17,26H,5,12-14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRSOYHZQDIHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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